Structural Elucidation and Synthetic Paradigms of 1-(2-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine: A Core Building Block in Targeted Protein Degradation
Structural Elucidation and Synthetic Paradigms of 1-(2-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine: A Core Building Block in Targeted Protein Degradation
Executive Summary
In the rapidly evolving landscape of medicinal chemistry, the architectural precision of linker molecules is paramount. 1-(2-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine (CAS: 842976-90-3) has emerged as a highly specialized, stereochemically rich building block, predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional degraders[1]. Unlike highly flexible linear aliphatic chains (e.g., PEG linkers), this diamine core provides a rigidified "exit vector" that minimizes the entropic penalty during ternary complex formation.
As a Senior Application Scientist, I have designed this whitepaper to deconstruct the physicochemical properties, strategic applications, and a self-validating synthetic methodology for this critical molecule. The protocols detailed herein are engineered to ensure high regioselectivity and absolute structural verification.
Structural & Physicochemical Profiling
The molecule features an ethane-1,2-diamine backbone characterized by orthogonal amine basicity and a chiral center at C1. The presence of the ortho-methoxy group on the phenyl ring induces significant steric shielding around the C1-aryl bond, restricting free rotation and locking the linker into preferred conformational states.
Table 1: Physicochemical and Structural Properties
| Property | Value | Diagnostic / Strategic Significance |
| IUPAC Name | 1-(2-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine | Defines the regiochemistry (N1 dimethylation). |
| CAS Number | 842976-90-3 | Standardized registry identifier[2]. |
| PubChem CID | 3162832 | Database indexing for computational screening[3]. |
| Molecular Formula | C11H18N2O | Confirms atom count for high-resolution MS. |
| Molecular Weight | 194.28 g/mol | Optimal low-MW core for maintaining Lipinski compliance. |
| Monoisotopic Mass | 194.1419 Da | Target mass for LC-MS [M+H]⁺ = 195.149[3]. |
| Orthogonal Reactivity | Primary (N2) vs. Tertiary (N1) Amine | Allows selective functionalization at N2 without protecting groups. |
Strategic Role in PROTAC Linkerology
In bifunctional degrader design, the linker is not merely a passive tether; it actively dictates the spatial orientation between the Target Protein (POI) and the E3 Ligase. The 1-(2-methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine scaffold acts as a rigidified vector[1]. The primary amine (N2) serves as the conjugation point for the POI ligand (warhead), while the bulky dimethylamine and ortho-methoxy groups project outward, modulating the lipophilicity (logP) and preventing the linker from collapsing onto itself in aqueous media.
Fig 1: Logical workflow of the diamine core vectoring a PROTAC ternary complex.
Self-Validating Synthetic Methodology
The synthesis of 1,2-diamines demands strict control over regiochemistry and oxidation states. We employ a two-step, highly atom-economical route: a modified multi-component Strecker-type reaction followed by catalytic high-pressure hydrogenation [4].
Causality of Experimental Design:
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The Strecker Condensation: By reacting 2-methoxybenzaldehyde with dimethylamine and trimethylsilyl cyanide (TMSCN), we establish the C1 stereocenter and the tertiary amine in a single concerted step. Titanium tetraisopropoxide (Ti(OiPr)₄) is utilized as a Lewis acid to selectively activate the aldehyde, driving the formation of the iminium ion prior to cyanide attack. This prevents the formation of the undesired cyanohydrin byproduct[5].
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Nitrile Reduction: The reduction of the intermediate α -aminonitrile to a primary amine is notoriously prone to side reactions, specifically the formation of secondary amine dimers. To suppress this, the reduction is performed using Raney Nickel under a high-pressure hydrogen atmosphere in the presence of 7M methanolic ammonia . The massive excess of ammonia shifts the equilibrium of the intermediate imine, outcompeting the newly formed primary amine and ensuring absolute fidelity of the target 1,2-diamine.
Fig 2: Two-step synthetic workflow from 2-methoxybenzaldehyde to the target diamine.
Experimental Protocols
Step 1: Synthesis of 2-(Dimethylamino)-2-(2-methoxyphenyl)acetonitrile
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Iminium Formation: To a flame-dried 250 mL round-bottom flask under an inert N₂ atmosphere, add 2-methoxybenzaldehyde (10.0 mmol, 1.0 eq) and anhydrous methanol (50 mL). Add dimethylamine hydrochloride (12.0 mmol, 1.2 eq) and triethylamine (12.0 mmol, 1.2 eq) to liberate the free amine.
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Lewis Acid Activation: Introduce Ti(OiPr)₄ (1.0 mmol, 0.1 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours to ensure complete conversion to the iminium intermediate.
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Cyanation: Cool the vessel to 0 °C. Add TMSCN (12.0 mmol, 1.2 eq) dropwise via syringe. Caution: TMSCN is highly toxic; perform strictly in a fume hood.
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Isolation: Allow the mixture to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α -aminonitrile.
Step 2: High-Pressure Reduction to the 1,2-Diamine
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Preparation: Dissolve the crude α -aminonitrile (approx. 10.0 mmol) in 7M NH₃ in methanol (40 mL). Transfer the solution to a high-pressure hydrogenation Parr reactor.
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Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 1.0 g, washed three times with methanol prior to use to remove water).
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Hydrogenation: Seal the reactor, purge with N₂ three times, and then pressurize with H₂ gas to 50 psi. Stir vigorously at room temperature for 24 hours.
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Purification: Vent the H₂ gas safely. Filter the reaction mixture through a pad of Celite to remove the pyrophoric Raney Nickel (Caution: Do not let the filter cake dry). Concentrate the filtrate in vacuo. Purify the residue via reverse-phase preparative HPLC to yield the pure 1-(2-methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine.
Analytical Validation (E-E-A-T)
To ensure the integrity of the synthesized building block, the protocol requires a self-validating analytical feedback loop. Standard 1D NMR is insufficient to definitively prove the regiochemistry of the dimethyl group (N1 vs. N2). We mandate the use of 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR.
Table 2: Diagnostic NMR and MS Data (Self-Validating Parameters)
| Analytical Method | Expected Value / Observation | Diagnostic Significance (Causality) |
| LC-MS (ESI+) | m/z[M+H]⁺ = 195.15 | Confirms the exact mass and successful reduction of the nitrile[3]. |
| ¹H NMR (400 MHz) | Sharp singlet at ~2.20 ppm (6H) | Confirms the presence of the N,N-dimethyl group. |
| ¹H NMR (400 MHz) | Sharp singlet at ~3.85 ppm (3H) | Confirms the intact ortho-methoxy group on the aryl ring. |
| 2D HMBC NMR | Cross-peak between N-CH₃ protons (~2.20 ppm) and C1 methine carbon. | Critical Validation: Proves the dimethyl group is attached to N1. If attached to N2, the cross-peak would correlate to the C2 methylene carbon. |
By coupling LC-MS mass confirmation with 2D-HMBC regiochemical mapping, the protocol creates a closed, self-validating system that guarantees the structural identity of the 1-(2-methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine before its integration into complex PROTAC synthesis.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. [2-amino-1-(2-methoxyphenyl)ethyl]dimethylamine | 842976-90-3 [sigmaaldrich.com]
- 3. PubChemLite - 842976-90-3 (C11H18N2O) [pubchemlite.lcsb.uni.lu]
- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
